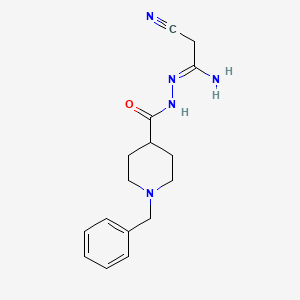

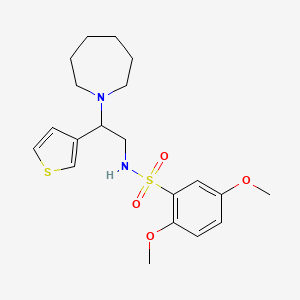

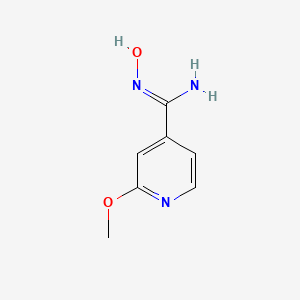

1-benzyl-N'-(2-cyanoethanimidoyl)piperidine-4-carbohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "1-benzyl-N'-(2-cyanoethanimidoyl)piperidine-4-carbohydrazide" is a derivative of piperidine, which is a six-membered heterocyclic amine consisting of five methylene groups (-CH2-) and one nitrogen atom. Piperidine derivatives are of significant interest in medicinal chemistry due to their presence in a variety of pharmacologically active compounds. The benzyl group attached to the nitrogen of the piperidine ring is a common structural motif that can influence the biological activity of these compounds.

Synthesis Analysis

The synthesis of piperidine derivatives often involves multi-step reactions that may include cyclization, alkylation, and amide formation. For instance, the synthesis of N-(4-piperidinyl)-1H-benzimidazol-2-amines involves cyclodesulfurization, monoalkylation, and deprotection steps . Similarly, the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives includes the introduction of benzoyl groups and subsequent modifications to enhance anti-acetylcholinesterase activity . These synthetic routes are crucial for producing compounds with desired biological activities and for structure-activity relationship (SAR) studies.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is characterized by spectroscopic techniques such as FT-IR, FT-Raman, UV-Vis, and NMR. Density Functional Theory (DFT) is often used to optimize geometrical parameters and to provide vibrational assignments . The crystal structure of related compounds, such as 1-benzyl-4-(5,6-dimethoxy-1H-2-indenylmethyl)piperidine, has been determined using X-ray crystallography, which provides detailed information about the three-dimensional arrangement of atoms in the crystal .

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, including acylation, alkylation, and reductive amination, which are used to modify the structure and enhance the biological activity of these compounds. For example, the introduction of bulky moieties or phenyl groups can significantly increase anti-acetylcholinesterase activity . These reactions are essential for the development of new therapeutic agents with improved efficacy and selectivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of different substituents can affect these properties, which in turn can influence the compound's pharmacokinetics and pharmacodynamics. Theoretical studies, including HOMO-LUMO bandgap energy and electron excitation analysis, provide insights into the reactivity and chemical behavior of these molecules . Additionally, molecular docking studies can predict the interaction of these compounds with biological targets, which is crucial for understanding their mechanism of action .

Aplicaciones Científicas De Investigación

Synthesis and Antibacterial Study : A notable study involved the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, which are related to the compound . The synthesized compounds showed moderate to significant antibacterial activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016).

Antihypoxic Activity : Another study explored the synthesis of 5-(1,4-Benzodioxan-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol and its derivatives, which, similar in structure to the compound of interest, demonstrated significant antihypoxic activity (Vardanyan et al., 2020).

Antiviral Activity : In a similar vein, derivatives of benzothiazole-2-carbohydrazide, closely related to 1-benzyl-N'-(2-cyanoethanimidoyl)piperidine-4-carbohydrazide, were synthesized and found to possess significant antiviral activity against herpes simplex viruses (Abdel‐Aziza et al., 2010).

In vitro Antibacterial Evaluation : A study involved the synthesis of novel 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamide derivatives, including the reaction of N-benzyl-2-cyanoacetamide, demonstrating antibacterial effects against Gram-negative and Gram-positive bacteria (Pouramiri et al., 2017).

AChE and BChE Enzyme Inhibition : N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives, with a structure related to the compound in focus, were synthesized and showed excellent inhibition for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes, indicating potential applications in treating neurodegenerative diseases (Khalid et al., 2014).

Anti-arrhythmic Activity : Research on piperidine-based derivatives, including those related to 1-benzyl-N'-(2-cyanoethanimidoyl)piperidine-4-carbohydrazide, revealed significant anti-arrhythmic activity, presenting potential therapeutic applications in cardiology (Abdel‐Aziz et al., 2009).

Molecular Structure and Docking Studies : Advanced studies including spectroscopic investigations, molecular structure analyses, and molecular docking studies on similar compounds provide deep insights into their biological activities and potential pharmaceutical applications (Janani et al., 2020).

Safety and Hazards

The compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propiedades

IUPAC Name |

N-[(Z)-(1-amino-2-cyanoethylidene)amino]-1-benzylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O/c17-9-6-15(18)19-20-16(22)14-7-10-21(11-8-14)12-13-4-2-1-3-5-13/h1-5,14H,6-8,10-12H2,(H2,18,19)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFAWCJIHABPQKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NN=C(CC#N)N)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1C(=O)N/N=C(/CC#N)\N)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-benzyl-N'-(2-cyanoethanimidoyl)piperidine-4-carbohydrazide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 6-benzyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2520735.png)

![(4Z)-N-(2-methoxyphenyl)-4-[(2-methoxyphenyl)imino]-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide](/img/structure/B2520738.png)

![3-(4-(dimethylamino)phenyl)-2-phenyl-5-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2520739.png)

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2520746.png)

![Benzyl 2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetate](/img/structure/B2520752.png)